molecular formula C8H14O B1314024 Bicyclo[3.2.1]octan-3-ol CAS No. 29804-62-4

Bicyclo[3.2.1]octan-3-ol

Cat. No. B1314024
CAS RN: 29804-62-4
M. Wt: 126.2 g/mol
InChI Key: HREZEXWGSYQUAI-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octan-3-ol is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.2 .


Synthesis Analysis

The synthesis of Bicyclo[3.2.1]octan-3-ol involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . Another approach involves the use of an allylSmBr/additive system .


Molecular Structure Analysis

The geometric structure calculations of Bicyclo[3.2.1]octan-3-ol were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels .


Chemical Reactions Analysis

The chemical reactions of Bicyclo[3.2.1]octan-3-ol involve the use of an allylSmBr/additive system. By employing HMPA as the only additive, the momoallylation/ketone–alkene coupling occurred preferably .


Physical And Chemical Properties Analysis

Bicyclo[3.2.1]octan-3-ol has a boiling point of 229.90°C and a melting point of 42.36°C . It has a Log Kow (KOWWIN v1.67 estimate) of 0.03 .

Scientific Research Applications

Synthesis of Natural Products

  • Scientific Field : Organic Chemistry
  • Application Summary : Bicyclo[3.2.1]octane ring systems are used in the synthesis of natural products . Due to their high strain energy, these molecules are very difficult to synthesize .
  • Methods and Procedures : The synthesis involves a systematic and comprehensive discussion on the synthesis of natural products containing trans-fused bicyclo[3.3.0]octanes .
  • Results and Outcomes : A number of natural products with such ring systems have been made by the synthetic community .

Synthesis from Carvone

  • Scientific Field : Organic Chemistry
  • Application Summary : Bicyclo[3.2.1]octane systems are synthesized from Carvone . These systems are characteristic of some biologically active compounds .
  • Methods and Procedures : The sequence used for this transformation involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
  • Results and Outcomes : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems .

Synthesis of Thiacocaine

  • Scientific Field : Organic Chemistry
  • Application Summary : Bicyclo[3.2.1]octan-3-ol is used as a suitable scaffold for the synthesis of thiacocaine .
  • Methods and Procedures : The synthesis involves modification of reaction conditions in case of MgI2 catalyzed aldol reaction .
  • Results and Outcomes : The product from TBON is obtained in good yield and high selectivity, as a single diastereoisomer .

Synthesis of Functionalized Bicyclo[3.2.1]octanes

  • Scientific Field : Organic Chemistry
  • Application Summary : Functionalized bicyclo[3.2.1]octanes have been synthesized and applied in various fields .
  • Methods and Procedures : The synthesis and application of these compounds have been studied over the past thirteen years .
  • Results and Outcomes : The progress in this field has been significant .

Synthesis of 2-Azabicyclo[3.2.1]octane

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Azabicyclo[3.2.1]octane is synthesized using a process that involves treatment with phenylselenyl bromide .
  • Methods and Procedures : The process involves phenylselenyl induced cyclization, in a stereo- and regioselective manner .
  • Results and Outcomes : The product is obtained as a bridged nitrone salt .

Safety And Hazards

Bicyclo[3.2.1]octan-3-ol has a GHS07 pictogram and a warning signal word. Its hazard statements include H315, H319, and H335 .

Future Directions

The future research in this field involves the development of a plethora of synthetic methods for making bicyclo[3.2.1]octanes . This includes the theoretical design of FOX-7 derivatives, cyclic nitramines, and other compounds .

properties

IUPAC Name

bicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-4-6-1-2-7(3-6)5-8/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREZEXWGSYQUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.2.1]octan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
110
Citations
DJ Herbert - 1974 - open.library.ubc.ca
The first part of this thesis is concerned with the development of a general synthetic approach to-the bicyclo (3.2. 1) octane ring system. This work resulted in the successful synthesis of 1…
Number of citations: 3 open.library.ubc.ca
NA LeBel, RJ Maxwell - Journal of the American Chemical Society, 1969 - ACS Publications
Thesynthesis and characterization of exo (equatorial)-bicyclo [3.2. 1] oct-6-en-3-ol, emfo (axial)-bicyclo-[3.2. 1] oct-6-en-3-ol, and derivatives thereof are reported. Analysis of the kinetic …
Number of citations: 30 pubs.acs.org
JP Zahra, B Waegell, R Faure… - Organic Magnetic …, 1982 - Wiley Online Library
The measurements of T 1 relaxation times in 13 C NMR spectroscopy are used to determine solute‐solvent interactions. endo‐ and exo‐Bicyclo[3.2.1]octan‐3‐ol and the corresponding …
Number of citations: 4 onlinelibrary.wiley.com
AM Gilbert, GP Stack, R Nilakantan, J Kodah… - Bioorganic & medicinal …, 2004 - Elsevier
2,3-Dihydro-1,4-benzodioxanes with aryl 8-aza-bicyclo[3.2.1]oct-3-ene attachments 2 produce compounds with potent 5-HT-T affinity, and weak 5-HT 1A affinity and α 1 affinity. This …
Number of citations: 20 www.sciencedirect.com
Y Zhang, GB Schuster - The Journal of Organic Chemistry, 1995 - ACS Publications
The axially chiral ketones 8-(phenylmethylene) bicyclo [3.2. 1] octan-3-one (1) and 3-(phenylmethylene)-bicyclo [3.2. 1] octan-8-one (2) were prepared and investigated for suitability as …
Number of citations: 77 pubs.acs.org
XL Yang, KY Wang - Zeitschrift für Kristallographie-New Crystal …, 2016 - degruyter.com
Crystal structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-ol, C10H19NO Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound …
Number of citations: 2 www.degruyter.com
SA Monti, SS Yuan - The Journal of Organic Chemistry, 1971 - ACS Publications
An intramolecular, base-catalyzed ring closure of ezo-bicyclo [3.2. 1] octan-6-on-3-yltosylate (6) furnishedthe symmetrical ketone, tricyclo [3.2. 1.03 45· 6] octan-7-one (4), in good yield. …
Number of citations: 21 pubs.acs.org
SNY FANSO-FREE - 1975 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 2 search.proquest.com
MS Miftakhov, MS Ermolenko, IN Gaisina… - Russian Chemical …, 2001 - Springer
Alkylation of (1R,2R,5R)-2-benzenesulfonyl-6,8-dioxa-bicyclo[3.2.1]octan-3-one, which is accessible from levoglucosan, afforded (1R,2R,5R)-2-benzenesylfonyl-2,4,4-trimethyl-6,8-…
Number of citations: 5 link.springer.com
JW Wilt, VA Curtis, LN Congson… - The Journal of Organic …, 1984 - ACS Publications
Results Tosylates syn-l-OTs, its p-tolyl analogue, anti-1-OTs, and 2-OTs have been synthesized. 6 syn-l-OTs anh'-l-OTs 2-OTs (6) Our use of syn and anti corresponds, respectively, to …
Number of citations: 4 pubs.acs.org

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